N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide
Overview
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide is a complex organic compound with a unique structure that combines elements of benzodioxole, benzyl, fluoro, and pyrimidoindole
Mechanism of Action
Target of Action
It is known that similar compounds have been designed based on the activity of indoles against various cancer cell lines .
Mode of Action
It is known that similar compounds have been synthesized via a pd-catalyzed c-n cross-coupling . These compounds have been evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
Biochemical Pathways
It is known that similar compounds cause cell cycle arrest at the s phase and induce apoptosis in ccrf-cem cancer cells .
Result of Action
It is known that similar compounds have shown anticancer activity, with ic 50 values ranging from 328 to 644 nm against ccrf-cem and mia paca-2 .
Biochemical Analysis
Biochemical Properties
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, which are involved in the biosynthesis of prostaglandins from arachidonic acid . The nature of these interactions includes competitive inhibition, where the compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to induce apoptosis in cancer cell lines by causing cell cycle arrest at the S phase . Additionally, it affects the expression of genes involved in cell proliferation and survival, thereby altering cellular metabolism and promoting cell death.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of COX enzymes, inhibiting their activity and reducing the production of prostaglandins . Furthermore, it has been observed to activate apoptotic pathways by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes, leading to programmed cell death in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under controlled conditions, but its degradation can occur over extended periods. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of COX enzymes and persistent apoptotic effects in cancer cells . These temporal effects highlight the importance of monitoring the stability and activity of the compound in experimental setups.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects by inhibiting COX enzymes and inducing apoptosis in cancer cells. At higher doses, toxic or adverse effects may be observed, including potential damage to healthy tissues and organs . These dosage-dependent effects underscore the need for careful dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound is metabolized by liver enzymes, leading to the formation of various metabolites that may retain biological activity . These metabolic pathways can influence the overall efficacy and safety profile of the compound, as well as its impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can affect its activity and function, influencing the overall therapeutic outcome.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications play a role in directing the compound to its site of action, ensuring its efficacy in modulating cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide typically involves multiple steps, starting with the preparation of the benzodioxole and pyrimidoindole intermediates. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and amide bond formation. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions could result in various substituted analogs of the original compound.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.
Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: It could be used in the development of new materials or as a component in specialized industrial processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide include other benzodioxole derivatives, pyrimidoindole analogs, and fluoro-substituted compounds.
Uniqueness
What sets this compound apart is its unique combination of structural elements, which may confer distinct chemical and biological properties. This uniqueness can make it particularly valuable in research and development for new applications.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-benzyl-8-fluoro-4-oxopyrimido[5,4-b]indol-5-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21FN4O4/c28-19-7-8-21-20(11-19)25-26(27(34)31(15-30-25)13-17-4-2-1-3-5-17)32(21)14-24(33)29-12-18-6-9-22-23(10-18)36-16-35-22/h1-11,15H,12-14,16H2,(H,29,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDBWCXHZYFAQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C4=C(C=C(C=C4)F)C5=C3C(=O)N(C=N5)CC6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21FN4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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